Product packaging for 1-Benzyl-1-phenylhydrazine hydrochloride(Cat. No.:CAS No. 5705-15-7)

1-Benzyl-1-phenylhydrazine hydrochloride

Cat. No.: B145918
CAS No.: 5705-15-7
M. Wt: 234.72 g/mol
InChI Key: JTYLHYOCBGPMNO-UHFFFAOYSA-N
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Description

1-Benzyl-1-phenylhydrazine hydrochloride is a valuable chemical building block in organic synthesis, primarily due to its reactive hydrazine functional group. This compound serves as a key intermediate in cyclization and condensation reactions, enabling the construction of more complex nitrogen-containing heterocycles and organic molecules for advanced research and development . In the field of medicinal chemistry, hydrazine derivatives are investigated for their range of biological activities, positioning this compound as a promising precursor for drug discovery initiatives targeting anticancer, anti-inflammatory, and antimicrobial therapies . The compound's role extends to agrochemical development, where it may be utilized in the synthesis of novel pesticides or herbicides to contribute to crop protection strategies . Furthermore, its reactivity is of significant interest in fundamental chemical research to explore new synthetic methodologies and understand reaction mechanisms involving hydrazine derivatives . The compound's properties, such as its interaction with biological macromolecules, make it a subject of ongoing research to develop new therapeutic and agrochemical agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN2 B145918 1-Benzyl-1-phenylhydrazine hydrochloride CAS No. 5705-15-7

Properties

IUPAC Name

1-benzyl-1-phenylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLHYOCBGPMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063983
Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride
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Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5705-15-7
Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)
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Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)
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Record name 1-Benzyl-1-phenylhydrazine hydrochloride
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Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)
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Record name Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride
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Record name N-benzyl-N-phenylhydrazinium(1+) chloride
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Preparation Methods

Monochloramine-Aniline Reaction (CN106831483A)

This method involves reacting monochloramine (NH₂Cl) with aniline under controlled conditions:

  • Reaction Setup : A mixture of 20–25% monochloramine solution and aniline is stirred in a reflux apparatus at 65–80°C.

  • Phase Separation : Post-reaction, the upper aniline-rich oil phase is removed, leaving an aqueous solution of phenylhydrazine hydrochloride.

  • Neutralization : Adding 20–25% sodium hydroxide solution precipitates phenylhydrazine, which is isolated via phase separation.

Key Data :

  • Yield : ~100 g of phenylhydrazine per 168 g aniline.

  • Purity : Dependent on stoichiometric control (1:1 aniline-to-monochloramine ratio).

Phenylurea-Chlorine Alkylation (CN103553963A)

This alternative route employs phenylurea as the starting material:

  • Chlorination : Phenylurea dissolved in ethanol reacts with chlorine gas at 15°C to form N-phenyl-N-chlorourea.

  • Alkaline Hydrolysis : Adding aqueous NaOH (5–7 equivalents) liberates phenylhydrazine, which is extracted with toluene.

  • Salt Formation : Treating phenylhydrazine with hydrochloric acid yields the hydrochloride salt.

Key Data :

  • Yield : 60.3% after crystallization.

  • Melting Point : 196–198°C (consistent with literature values for phenylhydrazine hydrochloride).

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Yield Reaction Time Scalability
Monochloramine-AnilineHigh2–4 hoursIndustrial-friendly
Phenylurea-ChlorineModerate6–8 hoursLab-scale
BenzylationVariable3–6 hoursRequires optimization

Byproduct Formation

  • Monochloramine Route : Over-alkylation occurs if excess monochloramine is used, generating N,N-dichlorophenylhydrazine.

  • Benzylation : Competing hydrolysis of benzyl chloride to benzyl alcohol necessitates anhydrous conditions.

Industrial-Scale Considerations

  • Cost Efficiency : The monochloramine-aniline method is preferable for bulk production due to lower reagent costs and faster reaction times.

  • Safety Protocols :

    • Benzyl chloride is a lachrymator and requires handling in fume hoods.

    • Chlorine gas in the phenylurea route mandates gas-tight systems.

Analytical Characterization

Post-synthesis validation includes:

  • Melting Point : 176°C (literature value for 1-benzyl-1-phenylhydrazine hydrochloride).

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 4.49 ppm (benzylic CH₂), 6.93–7.26 ppm (aromatic protons).

  • Elemental Analysis : Confirms empirical formula C₁₃H₁₅ClN₂.

Chemical Reactions Analysis

1-Benzyl-1-phenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Chemical Properties and Specifications

  • Molecular Formula: C₁₃H₁₅ClN₂
  • Molecular Weight: 234.73 g/mol
  • CAS Number: 5705-15-7
  • Physical State: White to almost white powder or crystal
  • Melting Point: 174.0 to 178.0 °C
  • Purity: >98% (T) .

Medicinal Chemistry

This compound is significant in the development of pharmaceuticals, particularly in the synthesis of antitumor agents and other therapeutic compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Antitumor Activity
A study investigated the derivatives of phenylhydrazine, including this compound, showcasing their potential in inhibiting cancer cell proliferation. The findings indicated promising results against various cancer cell lines, suggesting further exploration into its use as an anticancer drug .

Toxicology Studies

The compound has been employed in toxicological research to understand its effects on biological systems. Notably, studies have shown that phenylhydrazine derivatives can induce hemolytic anemia and other hematological disorders.

Case Study: Hemolytic Anemia Induction
Research conducted on zebrafish embryos demonstrated that exposure to phenylhydrazine hydrochloride resulted in significant phenotypic abnormalities and toxicity at varying concentrations. The study identified a lethal concentration (LC50) of 0.7 µg/mL, leading to decreased survival rates and developmental anomalies .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing various organic compounds. Its hydrazine functional group is crucial for forming hydrazones and azo compounds.

Synthesis Example: Azo Dyes
The compound has been utilized in the synthesis of azo dyes through diazotization reactions, which are important in dye manufacturing industries. The ability to form stable azo bonds makes it valuable for producing vibrant colorants used in textiles and food products.

Safety and Handling Considerations

Due to its toxicological properties, handling this compound requires strict safety protocols:

HazardDescription
Skin ContactCauses irritation; wash immediately with plenty of water .
InhalationCan irritate respiratory pathways; high levels may cause methemoglobinemia .
Environmental ImpactToxic to aquatic life; proper disposal methods are essential .

Mechanism of Action

The mechanism of action of 1-Benzyl-1-phenylhydrazine hydrochloride involves its interaction with biological molecules through its hydrazine moiety. It can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with 1-benzyl-1-phenylhydrazine hydrochloride, differing primarily in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Differences
1-Benzyl-1-phenylhydrazine (freebase) 614-31-3 C₁₃H₁₄N₂ 198.27 Yellow oil N/A Lacks hydrochloride; used in distillation
N-Benzylhydrazine hydrochloride 19501-58-7 C₇H₁₁ClN₂ 158.63 Crystalline solid N/A Single benzyl group; simpler structure
2-Hydrazinobenzoic acid hydrochloride 52356-01-1 C₇H₈ClN₂O₂ 202.61 Solid N/A Carboxylic acid substituent
(4-(Benzyloxy)phenyl)hydrazine HCl 52068-30-1 C₁₃H₁₅ClN₂O 264.73 Solid N/A Benzyloxy substituent on phenyl ring
Steric and Electronic Effects :
  • This compound ’s bulky aromatic groups hinder nucleophilic attack compared to N-benzylhydrazine hydrochloride , making it less reactive in simple condensation reactions but effective in forming sterically protected heterocycles (e.g., dibenzyl-dihydropyrroloindolone, 66% yield) .
  • Phenylhydrazine (CAS 100-63-0), a simpler analog, is widely used in Fischer indole synthesis but lacks the benzyl group, limiting its utility in synthesizing benzylated products .
Substituent Influence :
  • The benzyloxy group in (4-(benzyloxy)phenyl)hydrazine hydrochloride enhances solubility in polar solvents, unlike the non-polar benzyl group in this compound .
  • 2-Hydrazinobenzoic acid hydrochloride’s carboxylic acid group enables coordination with metal catalysts, a feature absent in 1-benzyl-1-phenylhydrazine derivatives .

Application-Specific Performance

Compound Reaction Type Yield (%) Product Example Reference
1-Benzyl-1-phenylhydrazine HCl Cyclization with indole 66 Dibenzyl-dihydropyrroloindolone
1-Benzyl-1-phenylhydrazine HCl Fischer indole-like synthesis 53 (±)-Aristomakine derivative
N-Benzylhydrazine HCl Reductive elimination N/A 1-Benzyl-4-bromo-dihydropyridazine
Phenylhydrazine Fischer indole synthesis 70–85 Indole derivatives

Biological Activity

1-Benzyl-1-phenylhydrazine hydrochloride (C13H15ClN2, molecular weight: 234.72 g/mol) is a hydrazine derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and cancer research.

The biological activity of this compound primarily stems from its ability to interact with biological molecules through its hydrazine moiety. It can form covalent bonds with carbonyl groups in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

In a study evaluating its effects on leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease, this compound was shown to inhibit the kinase activity effectively. The compound was tested at a concentration of 10 µM, revealing significant inhibition rates comparable to established LRRK2 inhibitors .

Comparison with Other Compounds

The biological activity of this compound can be compared with other hydrazine derivatives:

CompoundActivity TypeIC50 (µM)
1-Benzyl-1-phenylhydrazine HClLRRK2 Inhibition10
PhenylhydrazineLess reactiveNot specified
1-Methyl-2-phenylhydrazine HClVariesNot specified

This table highlights the relative potency and specificity of different hydrazine derivatives in biological assays.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could enhance neurogenic potential in neural stem cells, which is crucial for developing treatments for neurodegenerative diseases like Parkinson's .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves reacting benzyl chloride with phenylhydrazine under basic conditions. This process has been optimized for industrial production, allowing for large-scale synthesis. Understanding the SAR is vital for developing more potent derivatives with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-1-phenylhydrazine hydrochloride, and what methodological considerations are critical for reproducibility?

  • Answer : A common method involves reacting phenylhydrazine with benzyl bromide in aqueous NaHCO₃, followed by acidification to isolate the hydrochloride salt. Key considerations include maintaining stoichiometric ratios (1:1 phenylhydrazine to benzyl bromide) and controlling reaction temperature to avoid side products like over-alkylation. Post-synthesis purification via recrystallization or distillation (125–130°C/1.5 Torr) is recommended .

Q. How can researchers confirm the identity and purity of this compound?

  • Answer : Characterization typically involves:

  • NMR spectroscopy : Look for characteristic peaks (e.g., δ 4.49 ppm for benzylic CH₂ in CDCl₃) .
  • Elemental analysis : Verify empirical formula (C₁₃H₁₅ClN₂) and molecular weight (234.72 g/mol) .
  • HPLC : Essential for purity assessment, as commercial suppliers like Sigma-Aldrich do not provide analytical data .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Answer :

  • Storage : Classified as a combustible solid (Storage Code 11). Store in a cool, dry place away from oxidizers .
  • PPE : Use gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood .
  • Spill Management : Mechanically collect spills using non-reactive tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of heterocyclic compounds, and what mechanistic insights are critical?

  • Answer : The compound acts as a hydrazine precursor in cyclization reactions. For example, in glacial acetic acid with HCl, it forms hydrazones that undergo intramolecular cyclization to yield pyrroloindolones (e.g., 2-Dibenzyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one, 66% yield). Key factors include acid catalysis and temperature control (80–100°C) to avoid decomposition .

Q. What strategies resolve contradictions in analytical data for derivatives of this compound (e.g., unexpected byproducts)?

  • Answer :

  • Chromatographic separation : Use preparative TLC or column chromatography to isolate intermediates.
  • Kinetic studies : Monitor reaction progress via in-situ IR or UV spectroscopy to identify side reactions (e.g., bromine elimination in Pd/C-catalyzed reductions) .
  • Computational modeling : Predict reaction pathways using DFT calculations to rationalize product distributions .

Q. How does steric hindrance from the benzyl group influence reactivity in cross-coupling or cycloaddition reactions?

  • Answer : The benzyl group introduces steric bulk, slowing nucleophilic attack at the hydrazine nitrogen. This can be exploited to direct regioselectivity in Friedel-Crafts alkylation or indole synthesis. For instance, in Fischer indole synthesis, the benzyl substituent stabilizes intermediates, favoring 5-membered ring formation over 7-membered analogs .

Q. What are the limitations of using this compound in asymmetric catalysis?

  • Answer : The compound lacks chiral centers, making it unsuitable for direct asymmetric induction. However, derivatization with chiral auxiliaries (e.g., Evans’ oxazolidinones) or use in enantioselective Pictet-Spengler reactions can overcome this limitation. Recent studies highlight its role in synthesizing planar-chiral azocines via reductive elimination .

Methodological Recommendations

  • Synthesis Optimization : Replace traditional distillation with vacuum sublimation to minimize thermal degradation .
  • Analytical Validation : Cross-validate purity using both HPLC and combustion analysis due to vendor limitations in data provision .
  • Safety Compliance : Implement real-time gas monitoring for HCl emissions during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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